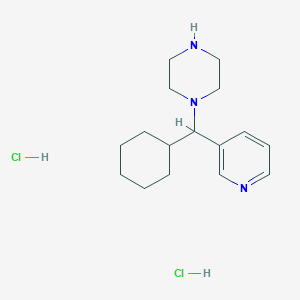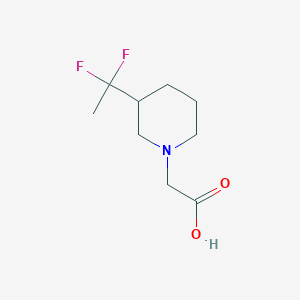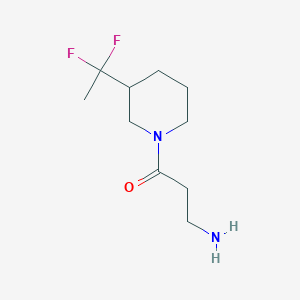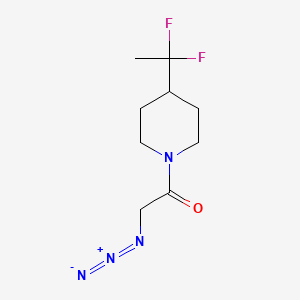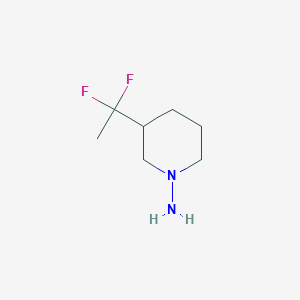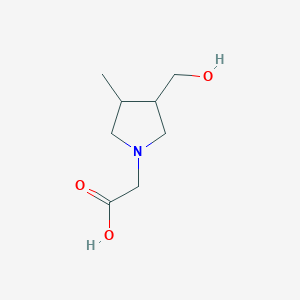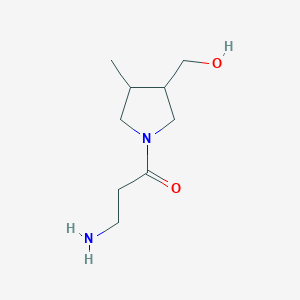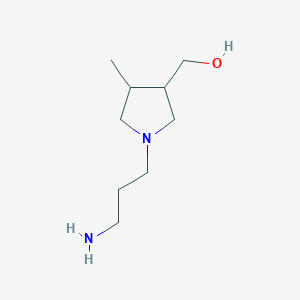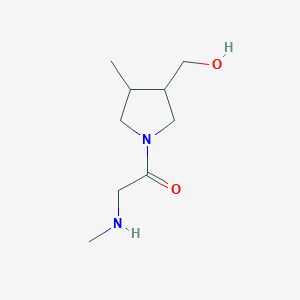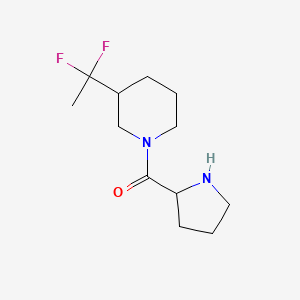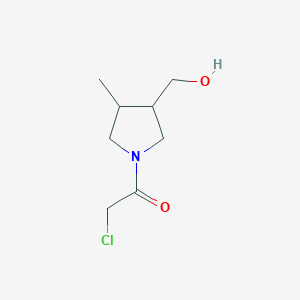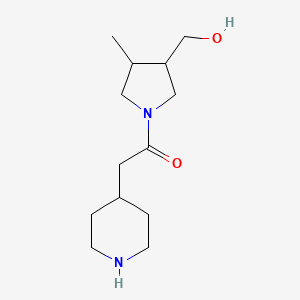![molecular formula C12H13ClN4 B1481384 7-(2-氨基苯基)-3-氯-5,6-二氢咪唑并[1,2-a]吡嗪 CAS No. 2098038-67-4](/img/structure/B1481384.png)
7-(2-氨基苯基)-3-氯-5,6-二氢咪唑并[1,2-a]吡嗪
描述
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:药物设计与开发
这种化合物由于含有咪唑并[1,2-a]吡嗪骨架,在药物化学领域尤其引人注目。 含有桥头氮原子的稠合杂环体系是设计新药的关键药效团 。其结构复杂性允许与各种生物靶点相互作用,这可能导致开发出针对相关杂环部分的疾病的新型治疗药物。
生化研究:蛋白质和 DNA 相互作用
该化合物与蛋白质(BSA)和 DNA 等生物大分子相互作用的能力已使用生物物理和计算方法进行了探索 。这些研究对于了解新化合物的结合亲和力和特异性至关重要,可以为其治疗潜力和安全性特征提供信息。
材料科学:光电器件
在材料科学领域,这种芳香族杂环因其电子性能而具有价值。 它们可用于开发光电器件,其在导电的同时保持结构稳定的能力非常重要 。
化学合成:区域选择性方案
该化合物的合成涉及环境安全且产率高的区域选择性方案 。这对于大规模生产用于研究和工业应用的化合物具有重要意义,可确保可持续性和成本效益。
生物物理研究:结合研究
已经进行了与牛血清白蛋白 (BSA) 和小牛胸腺脱氧核糖核酸 (ctDNA) 的结合研究,以了解该化合物在分子水平上的相互作用 。此类研究可以揭示化合物的作用机制及其对细胞过程的潜在影响。
计算化学:分子对接
分子对接方法已被用于筛选该化合物与 BSA 和 ctDNA 的稳定复合物形成 。这种计算方法有助于预测该化合物如何与生物靶点相互作用,这对药物发现和开发至关重要。
癌症研究:抗癌药物
该化合物的结构特征使其成为开发抗癌药物的候选药物 。其与 DNA 结合并可能破坏癌细胞增殖的能力是治疗干预的有希望的途径。
显微镜:共聚焦显微镜的发射器
具有荧光性质的化合物,如该化合物,可用作共聚焦显微镜中的发射器 。这种应用对于生物成像至关重要,使研究人员能够以高分辨率可视化细胞成分和过程。
作用机制
Target of Action
Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .
Mode of Action
It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.
Result of Action
Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .
Action Environment
It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.
生化分析
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .
Cellular Effects
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .
Molecular Mechanism
At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
属性
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXHTKNVWXYWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)
